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Compound of Interest

Compound Name: 2-Adamantanol

Cat. No.: B149831 Get Quote

This guide provides a comprehensive overview of the spectral data for 2-adamantanol
(C₁₀H₁₆O), a key intermediate in various chemical syntheses. The information is intended for

researchers, scientists, and professionals in the field of drug development and materials

science, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectrometry of 2-adamantanol.

Table 1: ¹H NMR Spectral Data of 2-Adamantanol
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.65 br s 1H H-2 (CH-OH)

~2.06 m 2H Bridgehead CH

~1.74 m 8H CH₂

~1.65 m 4H
Bridgehead CH and

CH₂

~1.37 s 1H OH
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Note: Chemical shifts can vary slightly depending on the solvent and concentration. The

spectrum is often complex due to overlapping signals of the cage protons. Use of a shift

reagent can simplify the spectrum for clearer assignments[1][2]. The data presented is a

compilation from multiple sources[3].

Table 2: ¹³C NMR Spectral Data of 2-Adamantanol
Chemical Shift (δ) ppm Carbon Type Assignment

~72.0 CH C-2 (CH-OH)

~38.0 CH Bridgehead

~36.0 CH₂

~32.0 CH₂

~27.0 CH₂

Note: The assignments are based on the expected chemical shifts for an adamantane cage

with a hydroxyl group at a secondary position. Data compiled from various spectral

databases[4][5].

Table 3: Infrared (IR) Spectroscopy Data of 2-
Adamantanol

Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad O-H stretch (H-bonded)

~2900-2850 Strong C-H stretch (alkane)

~1450 Medium CH₂ bend

~1053 Strong C-O stretch

Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The C-H and C-O

stretching frequencies are characteristic of the adamantane cage and the alcohol functionality,

respectively.
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Table 4: Mass Spectrometry Data of 2-Adamantanol
m/z Relative Intensity Assignment

152 Moderate [M]⁺ (Molecular Ion)

134 100% (Base Peak) [M - H₂O]⁺

95 Moderate [C₇H₁₁]⁺

79 Moderate [C₆H₇]⁺

Note: The fragmentation pattern is characterized by the loss of a water molecule from the

molecular ion, resulting in the base peak at m/z 134.

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data of 2-adamantanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H and ¹³C NMR

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 2-adamantanol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to

simplify the spectrum to singlets for each unique carbon. A larger number of scans is

required due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
2.2.1 KBr Pellet Method

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Grind 1-2 mg of 2-adamantanol with approximately 100-200 mg of dry, spectroscopy-

grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

The final spectrum is presented as a ratio of the sample spectrum to the background

spectrum.

2.2.2 Nujol Mull Method

Instrumentation: An FTIR spectrometer.

Sample Preparation:

Grind a few milligrams of 2-adamantanol to a fine powder in an agate mortar.

Add a drop or two of Nujol (mineral oil) and continue to grind to form a smooth, thick paste

(mull).

Spread a thin, even layer of the mull onto a salt plate (e.g., KBr or NaCl).

Place a second salt plate on top and gently press and rotate to create a thin film.

Data Acquisition:

Mount the salt plates in the spectrometer's sample holder.

Collect the IR spectrum as described for the KBr pellet method. Note that the spectrum will

show characteristic C-H stretching and bending bands from the Nujol, which should be

mentally subtracted or digitally removed if possible.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction:

A direct insertion probe or a Gas Chromatography (GC) inlet can be used. For a solid

sample like 2-adamantanol, a direct insertion probe is common.

A small amount of the sample is placed in a capillary tube at the end of the probe.
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Data Acquisition:

The probe is inserted into the ion source of the mass spectrometer, and the sample is

gently heated to induce volatilization.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV).

The resulting ions are accelerated and separated by the mass analyzer according to their

mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Analysis:

The resulting mass spectrum plots the relative intensity of the ions as a function of their

m/z values.

The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to

deduce the structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

2-adamantanol.
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Spectroscopic analysis workflow for 2-adamantanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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